Erlotinib C-11 is classified as a radiopharmaceutical and falls under the category of targeted cancer therapies. It is synthesized from erlotinib through a radiolabeling process that introduces carbon-11 into the molecule. The compound is primarily sourced from cyclotron facilities that produce carbon-11 isotopes, which have a short half-life of approximately 20 minutes, necessitating rapid synthesis and administration for clinical use.
The synthesis of Erlotinib C-11 involves several key steps:
Erlotinib C-11 retains the core structure of erlotinib but includes a carbon-11 label. The molecular formula for erlotinib is C₁₉H₁₊N₅O₂S, and upon labeling, it becomes C₁₉H₁₈N₅O₂S[^1]. The incorporation of carbon-11 allows for its visualization using PET imaging techniques, which exploit the radioactive decay properties of carbon-11.
The primary chemical reaction involved in the synthesis of Erlotinib C-11 is the nucleophilic substitution where CH₃I reacts with 6-O-desmethyl-erlotinib. This reaction typically occurs under basic conditions using sodium hydride or other bases to deprotonate the alcohol functionality in the precursor .
Erlotinib functions by inhibiting the tyrosine kinase activity of EGFR, which plays a crucial role in cell signaling pathways that regulate cell division and survival. When EGFR is activated by its ligands, it undergoes dimerization and autophosphorylation, leading to downstream signaling that promotes tumor growth.
Erlotinib competes with adenosine triphosphate (ATP) for binding at the ATP-binding site on the EGFR tyrosine kinase domain. This inhibition prevents phosphorylation and subsequent activation of signaling cascades involved in tumor proliferation .
Erlotinib C-11 is primarily used in clinical settings for:
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.:
CAS No.: 7170-05-0